
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride is a complex organic compound characterized by its long chain structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Polyether Backbone: This step involves the polymerization of ethylene oxide or similar monomers to form the long polyether chain.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through controlled oxidation reactions.
Amination: The terminal amine groups are introduced via nucleophilic substitution reactions using appropriate amine precursors.
Methylation: The amine groups are methylated using methylating agents such as methyl iodide.
Formation of the Dichloride Salt: The final step involves the reaction of the amine groups with hydrochloric acid to form the dichloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biomolecule in cellular studies.
Medicine: Explored for its therapeutic potential in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s long chain and functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2′-Dihydroxy-1,1′-binaphthyl
- 2,3-Dihydroxy-N-methoxy-6-propylbenzamide
Uniqueness
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride is unique due to its long polyether chain and multiple functional groups, which provide it with distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
91161-69-2 |
|---|---|
Molecular Formula |
C30H66Cl2N2O12 |
Molecular Weight |
717.8 g/mol |
IUPAC Name |
[2-hydroxy-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-hydroxy-3-(trimethylazaniumyl)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propyl]-trimethylazanium;dichloride |
InChI |
InChI=1S/C30H66N2O12.2ClH/c1-31(2,3)25-29(33)27-43-23-21-41-19-17-39-15-13-37-11-9-35-7-8-36-10-12-38-14-16-40-18-20-42-22-24-44-28-30(34)26-32(4,5)6;;/h29-30,33-34H,7-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
LOZNWMPJDJFWAF-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(C[N+](C)(C)C)O)O.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
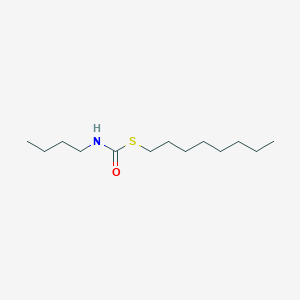
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
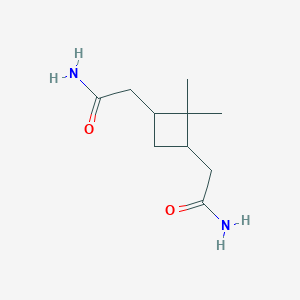
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
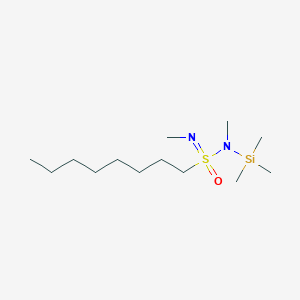
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)
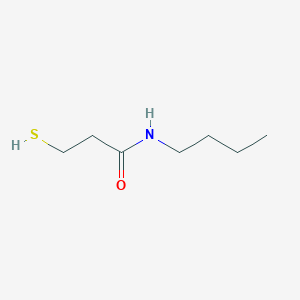
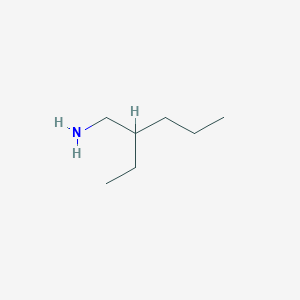
![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)
![Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane](/img/structure/B14370173.png)
